N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Overview
Description
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that features a unique structure combining adamantane, thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and thiazole intermediates. One common approach is the radical functionalization of adamantane derivatives, which can be achieved through various methods, including carbocation or radical intermediates . The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance lipophilicity and membrane permeability, which can improve the compound’s bioavailability . The thiazole and thiophene rings may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives, which are used in organic synthesis and materials science.
Uniqueness
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of adamantane, thiazole, and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-11-16(19-8-12-5-13(9-19)7-14(6-12)10-19)20-18(24-11)21-17(22)15-3-2-4-23-15/h2-4,12-14H,5-10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLNQCLKKRKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CS2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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